tert-butyl 3-(pyridin-2-yloxy)azetidine-1-carboxylate
Description
tert-Butyl 3-(pyridin-2-yloxy)azetidine-1-carboxylate is a heterocyclic compound featuring a four-membered azetidine ring with a tert-butoxycarbonyl (Boc) protective group at the 1-position and a pyridin-2-yloxy substituent at the 3-position. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules .
Properties
IUPAC Name |
tert-butyl 3-pyridin-2-yloxyazetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-13(2,3)18-12(16)15-8-10(9-15)17-11-6-4-5-7-14-11/h4-7,10H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIHNITYXPTXEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azetidine Ring Functionalization
The azetidine core is typically functionalized via nucleophilic substitution at the 3-position. A common approach involves reacting tert-butyl 3-hydroxyazetidine-1-carboxylate with activated pyridinyl derivatives. For instance, 2-chloropyridine derivatives undergo substitution in the presence of bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C. This method achieves moderate yields (50–65%) but requires careful control of stoichiometry to minimize dimerization byproducts.
Pyridinyloxy Group Introduction
Alternative routes employ pre-formed pyridin-2-ol derivatives. In one protocol, tert-butyl 3-bromoazetidine-1-carboxylate reacts with pyridin-2-ol under Ullmann coupling conditions, using copper(I) iodide as a catalyst and 1,10-phenanthroline as a ligand in toluene at 110°C. This method enhances regioselectivity, yielding the target compound in 70–75% purity after column chromatography.
Catalytic Coupling Approaches
Palladium-Mediated Cross-Coupling
Palladium catalysts enable efficient C–O bond formation between azetidine intermediates and pyridinyl precursors. A patented method utilizes tert-butyl 3-triflateazetidine-1-carboxylate and pyridin-2-ol in the presence of Pd(OAc)₂ and Xantphos in tetrahydrofuran (THF) at 60°C. This approach achieves 85% conversion, though residual palladium (<10 ppm) must be removed via activated charcoal treatment.
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics significantly. A reported procedure combines tert-butyl 3-hydroxyazetidine-1-carboxylate with 2-fluoropyridine in DMF using K₂CO₃ under microwave conditions (150°C, 20 minutes), yielding 78% product with >95% purity by HPLC. This method reduces side reactions compared to conventional heating.
Protection/Deprotection Strategies
tert-Butyl Carbamate (Boc) Protection
The Boc group is introduced early in the synthesis to protect the azetidine nitrogen. tert-Butyl chloroformate reacts with 3-hydroxyazetidine in dichloromethane (DCM) with triethylamine (Et₃N) at 0°C, achieving near-quantitative protection. Deprotection is performed using HCl in dioxane (4 M, 2 hours) to yield the free amine for subsequent functionalization.
Side Reaction Mitigation
Competing O-alkylation is a common side reaction during pyridinyloxy group installation. Adding catalytic tetrabutylammonium iodide (TBAI) suppresses this pathway by enhancing nucleophilicity at the azetidine oxygen. For example, a reaction with 2-bromopyridine and TBAI (5 mol%) in acetonitrile at 70°C improves selectivity from 60% to 88%.
Industrial-Scale Production
Continuous Flow Reactors
Industrial syntheses prioritize scalability and cost efficiency. A continuous flow system couples tert-butyl 3-hydroxyazetidine-1-carboxylate with 2-chloropyridine in a tubular reactor (residence time: 30 minutes) at 120°C, achieving 90% conversion with minimal solvent waste. This method reduces batch-to-batch variability and enables throughput of >100 kg/day.
Purification Protocols
Crude product purification often involves aqueous extraction and crystallization. A patented workflow dissolves the reaction mixture in ethyl acetate, washes with 5% NaHCO₃ and brine, and crystallizes the product from hexanes/ethyl acetate (4:1). This yields >99% purity by NMR, with residual solvents below ICH limits.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, 60:40 acetonitrile/water, 1 mL/min) confirms purity >99% with a retention time of 6.8 minutes. Residual solvents are quantified via GC-MS, meeting USP <467> guidelines.
Comparative Data Tables
Table 1: Synthesis Method Comparison
| Method | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Nucleophilic Substitution | 2-Chloropyridine, K₂CO₃, DMF, 80°C | 65 | 95 |
| Ullmann Coupling | CuI, 1,10-phenanthroline, toluene, 110°C | 75 | 97 |
| Microwave-Assisted | 2-Fluoropyridine, K₂CO₃, DMF, 150°C, 20 min | 78 | 99 |
Table 2: Industrial vs. Laboratory-Scale Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Time | 12–24 hours | 30 minutes (flow) |
| Solvent Consumption | 10 L/kg | 2 L/kg |
| Daily Output | 1–5 g | >100 kg |
Chemical Reactions Analysis
tert-Butyl 3-(pyridin-2-yloxy)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 3-(pyridin-2-yloxy)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Researchers use this compound to study its interactions with biological molecules and its potential effects on biological systems.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-(pyridin-2-yloxy)azetidine-1-carboxylate involves its interaction with specific molecular targets. The pyridin-2-yloxy group can interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituents on the azetidine ring, heteroatom composition, and functional groups. Below is a comparative analysis:
Table 1: Structural Comparison of Selected Analogs
Electronic and Steric Effects
- Pyridin-2-yloxy vs. Pyrimidin-2-yl : The ether linkage in the target compound allows resonance donation from oxygen, slightly reducing the azetidine ring's electron deficiency compared to pyrimidine analogs. This difference impacts reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), where pyrimidine derivatives may exhibit faster oxidative addition with palladium catalysts .
- Pyrazole vs. Pyridine : Pyrazole’s dual nitrogen atoms create a more polarized environment, enhancing hydrogen-bonding interactions with biological targets like kinases or proteases. In contrast, the pyridin-2-yloxy group’s lone oxygen may favor hydrophobic interactions .
Biological Activity
Tert-butyl 3-(pyridin-2-yloxy)azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula: C13H17N2O3
- Molecular Weight: Approximately 249.29 g/mol
The structure includes a tert-butyl group , an azetidine ring , and a pyridin-2-yloxy moiety , which contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The pyridin-2-yloxy group can form hydrogen bonds and engage in hydrophobic interactions, influencing the activity of target proteins. The azetidine ring enhances the compound's stability and reactivity, allowing it to participate in various biochemical pathways.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity: Preliminary studies suggest that compounds with similar structures may have antimicrobial properties against various pathogens, including multidrug-resistant bacteria .
- Anticancer Potential: The compound has been investigated for its effects on cancer cell lines. It demonstrated significant inhibition of cell proliferation in specific cancer types, indicating potential as an anticancer agent .
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, which could be leveraged in therapeutic contexts, particularly in cancer treatment or metabolic disorders.
Case Studies and Research Findings
1. Antimicrobial Activity:
- A study reported that related compounds exhibited activity against Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL . This suggests potential for developing new antimicrobial agents based on the azetidine structure.
2. Anticancer Effects:
- In vitro studies showed that this compound inhibited proliferation in MDA-MB-231 triple-negative breast cancer cells with an IC50 value of approximately 0.126 μM, demonstrating selectivity over normal cells . This selectivity is crucial for minimizing side effects in therapeutic applications.
3. Pharmacokinetics:
- Pharmacokinetic studies using animal models indicated moderate exposure levels and slow elimination rates, suggesting that the compound could maintain therapeutic levels over extended periods .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C13H17N2O3 | Exhibits potential anticancer and antimicrobial activities |
| Tert-butyl 3-(pyrimidin-2-yloxy)azetidine-1-carboxylate | C12H17N3O | Similar structure with different nitrogen heterocycle |
| Tert-butyl 3-(5-bromo-2-pyridyl)azetidine-1-carboxylate | C13H17BrN2O3 | Enhanced reactivity due to bromination |
Q & A
Q. What are the common synthetic routes for tert-butyl 3-(pyridin-2-yloxy)azetidine-1-carboxylate, and what intermediates are critical?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. A plausible route begins with tert-butyl 3-oxoazetidine-1-carboxylate, which undergoes nucleophilic substitution with pyridin-2-ol under basic conditions (e.g., NaH in THF at 0°C). Key intermediates include tert-butyl 3-hydroxyazetidine-1-carboxylate, which is activated for substitution via Mitsunobu or alkylation reactions. Reaction optimization may require temperature control and anhydrous conditions to prevent hydrolysis of the tert-butyl ester .
Q. How is this compound characterized structurally and analytically?
- Methodological Answer : Characterization employs spectroscopic techniques:
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer : Referencing SDS data for analogous azetidine carboxylates:
- Use PPE (gloves, goggles) to avoid skin/eye contact (H315, H319).
- Work in a fume hood to prevent inhalation of dust (H335).
- Store at 2–8°C in airtight containers, protected from light to preserve stability .
Advanced Research Questions
Q. How can cross-coupling reactions involving this compound be optimized for high-yield derivatization?
- Methodological Answer : Palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) is effective for introducing aryl/heteroaryl groups. Key parameters:
- Catalyst : Pd(PPh) or XPhos Pd G3.
- Base : CsCO in dioxane at 80–100°C.
- Substrate ratio : Maintain a 1:1.2 ratio of the azetidine derivative to coupling partner. Monitor progress via TLC or LC-MS to minimize side reactions .
Q. What structural analogs of this compound exhibit enhanced biological activity, and how do substituents influence target interactions?
- Methodological Answer : Structural comparisons (e.g., tert-butyl 4-[hydroxy(pyridin-2-yl)methyl]piperidine-1-carboxylate) reveal that:
- Pyridinyl positioning : The 2-yloxy group enhances hydrogen bonding with enzymes (e.g., kinases).
- Azetidine ring strain : Modulates conformational flexibility, affecting binding affinity.
- tert-Butyl group : Improves metabolic stability but may reduce solubility. SAR studies suggest substituting the tert-butyl with trifluoromethyl boosts bioavailability .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) identifies binding poses in enzyme active sites. Parameters:
- Target selection : Prioritize kinases or GPCRs with known azetidine ligand interactions.
- Scoring functions : Use MM-GBSA for binding free energy calculations.
- Validation : Compare docking results with experimental IC values from enzymatic assays .
Q. What strategies mitigate instability during long-term storage or under reactive conditions?
- Methodological Answer : Stability studies suggest:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
